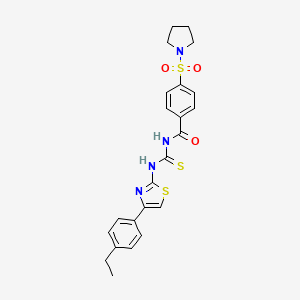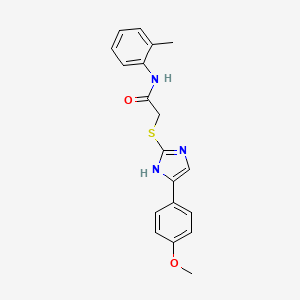![molecular formula C17H20F3N3OS B2425217 N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 905787-20-4](/img/structure/B2425217.png)
N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” is a chemical compound. It’s a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .科学的研究の応用
Photoreactivity and Sensitized Photooxygenation
Research has shown that compounds similar to N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide can undergo C–S bond cleavage in sensitized photooxygenation reactions. This process involves the formation and decay of sulfide radical cations under photoirradiation, suggesting potential applications in the study of photochemical reactions and the development of photosensitive materials (Baciocchi et al., 2006).
Antimalarial Drug Development
A specific derivative, N-tert-butyl isoquine (GSK369796), has been identified as a promising candidate for antimalarial therapy. This compound was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, demonstrating the potential of such compounds in the development of new antimalarial drugs (O’Neill et al., 2009).
Synthesis of Quinoline Derivatives
The compound and its structural relatives are used in the synthesis of various quinoline derivatives, including 3-arylsulfonylquinolines, which have significant pharmaceutical applications. A novel method involving tert-butyl hydroperoxide mediated cycloaddition has been developed for the synthesis of these derivatives, highlighting their importance in medicinal chemistry (Zhang et al., 2016).
Catalysis and Green Chemistry
Research into novel catalysts has led to the development of N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives. This demonstrates the utility of related compounds in facilitating environmentally friendly chemical reactions through catalysis (Goli-Jolodar et al., 2016).
Charge Transfer Dynamics
Studies on charge transfer dynamics of analogues such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) offer insights into intramolecular charge transfer mechanisms. This research is relevant for understanding the photophysical properties of organic compounds and developing advanced materials for electronic applications (Park et al., 2014).
作用機序
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The compound is likely involved in the formation of heterocyclic compounds through reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions
Result of Action
It is known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors.
特性
IUPAC Name |
N-tert-butyl-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c1-16(2,3)23-13(24)9-25-15-11(8-21)14(17(18,19)20)10-6-4-5-7-12(10)22-15/h4-7,9H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLHQISQSJBDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)
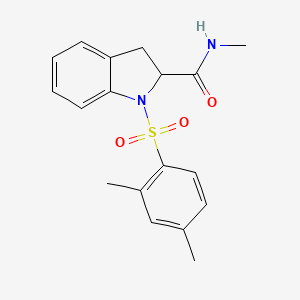
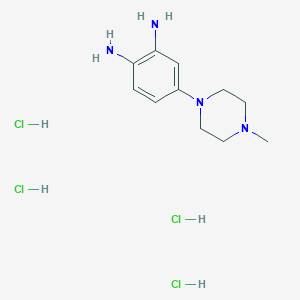
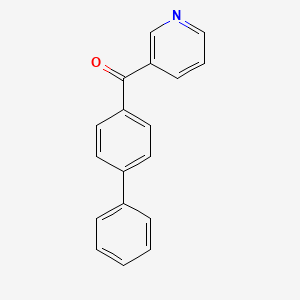
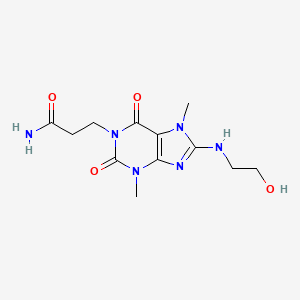

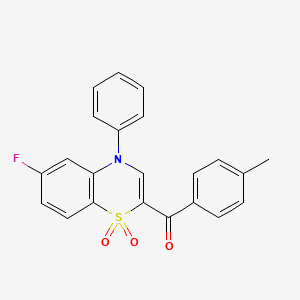
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)
![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)

![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)
